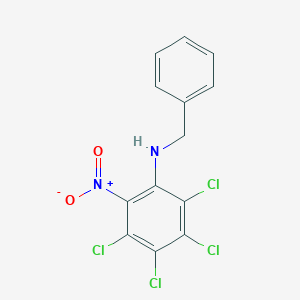

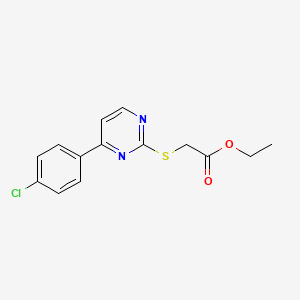

![molecular formula C21H18ClN5O3 B2921859 2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021125-17-6](/img/structure/B2921859.png)

2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a compound that contains a triazole nucleus . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of certain derivatives with a triazole compound . For example, a final product was developed by the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .

Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This nucleus is present as a central structural component in a number of drug classes .

Chemical Reactions Analysis

The chemical reactions involving this compound are typically associated with its triazole nucleus. The triazole nucleus is readily capable of binding in the biological system with a variety of enzymes and receptors .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antimicrobial and Antioxidant Properties : Research into triazolopyrimidines and related structures, such as the one described, often explores their potential antimicrobial and antioxidant activities. For instance, the synthesis of a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated significant antimicrobial and antioxidant properties, indicating that compounds with similar structural motifs could exhibit comparable activities (Gilava et al., 2020).

Antiproliferative Activity : Another study focused on the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, revealing their ability to inhibit the proliferation of endothelial and tumor cells. This suggests the potential application of similar compounds in cancer research and therapy (Ilić et al., 2011).

Synthesis and Structure Analysis for Medicinal Chemistry : A study on the synthesis, structure analysis, and Density Functional Theory (DFT) calculations of a pyridazine analog has highlighted the pharmaceutical significance of such heterocyclic compounds. The detailed structural and electronic properties analysis could aid in the design of new drugs with enhanced efficacy (Sallam et al., 2021).

Anti-Inflammatory and Analgesic Agents : Benzodifuranyl derivatives and related compounds have been synthesized from natural products like visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This highlights the potential of structurally similar compounds in developing new therapeutics for inflammation and pain management (Abu‐Hashem et al., 2020).

Mecanismo De Acción

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.

Mode of Action

The exact mode of action of this compound is currently unknown. Triazole compounds are known to show versatile biological activities . They can interact with various enzymes and receptors in the body, leading to a range of potential effects.

Biochemical Pathways

It is known that triazole compounds can influence a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .

Pharmacokinetics

The compound’s molecular weight (23408) and its solid form suggest that it could potentially be absorbed and distributed in the body

Result of Action

Some triazole compounds have been found to exhibit cytotoxic activities , suggesting that this compound could potentially have similar effects.

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O3/c1-29-15-8-6-14(7-9-15)20-25-24-18-10-11-19(26-27(18)20)30-13-12-23-21(28)16-4-2-3-5-17(16)22/h2-11H,12-13H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGPVRVEDLVYDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

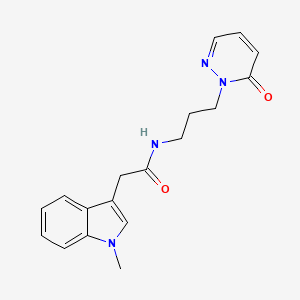

![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)acetamide](/img/structure/B2921778.png)

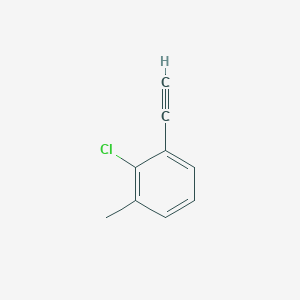

![4-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2921781.png)

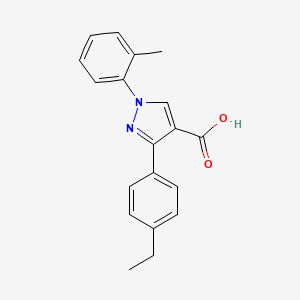

![1-((3-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2921784.png)

![2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2921786.png)

![3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2921788.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2921791.png)

![2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2921795.png)

![2-(Bromomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2921798.png)